(4R)-N-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide
Description
This compound features a steroid nucleus (cyclopenta[a]phenanthren-17-yl group) linked to a polyoxyethylene (PEG-like) chain terminated with an iodoacetyl reactive group. The steroid core, characterized by hydroxyl groups at positions 3, 7, and 12, likely contributes to receptor binding or hydrophilicity, while the extended PEG chain (seven ethoxy units) enhances solubility and acts as a spacer for conjugation. The iodoacetyl group enables selective reactions with thiols (e.g., cysteine residues), making it a heterobifunctional cross-linker for bioconjugation applications .
Properties
Molecular Formula |
C40H70IN3O11 |
|---|---|
Molecular Weight |
895.9 g/mol |
IUPAC Name |
(4R)-N-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |
InChI |
InChI=1S/C40H70IN3O11/c1-27(30-5-6-31-38-32(24-34(47)40(30,31)3)39(2)9-8-29(45)22-28(39)23-33(38)46)4-7-35(48)44-26-37(50)43-11-13-52-15-17-54-19-21-55-20-18-53-16-14-51-12-10-42-36(49)25-41/h27-34,38,45-47H,4-26H2,1-3H3,(H,42,49)(H,43,50)(H,44,48)/t27-,28+,29-,30-,31+,32+,33-,34+,38+,39+,40-/m1/s1 |
InChI Key |
IFZMZHHJHYAUSK-HYPPSFPJSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CI)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CI)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the iodinated acetyl group and the attachment of the ethoxy chains. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The iodinated acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated acetyl group may facilitate binding to these targets, while the ethoxy chains and hydroxyl groups contribute to its overall activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Key Data and Research Findings
Research Insights :
- The target compound’s iodoacetyl group reacts efficiently at pH 7–8, ideal for biological systems, whereas bromoacetyl derivatives require higher pH for optimal reactivity .
- Long PEG chains (≥7 units) reduce immunogenicity compared to shorter spacers, critical for in vivo applications .
- The steroid moiety may enable receptor-mediated targeting, a feature absent in most synthetic cross-linkers .
Biological Activity
The compound in focus, (4R)-N-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide , is a complex organic molecule that exhibits significant biological activity. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a multi-layered structure with various functional groups that contribute to its biological properties. Key structural components include:
- Iodoacetyl Group : Known for its ability to form covalent bonds with nucleophiles in proteins.
- Trihydroxy Tetradecahydro Compound : Implicated in various biological pathways due to its steroid-like structure.
Table 1: Structural Features
| Component | Description |
|---|---|
| Iodoacetyl | Electrophilic group facilitating protein interaction |
| Trihydroxy Tetradecahydro | Steroid-like structure influencing cell signaling |
| Pentanamide | Enhances solubility and bioavailability |
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:
- Protein Binding : The iodoacetyl moiety allows for covalent modification of proteins, which can alter their function and stability.
- Receptor Modulation : The steroid-like structure may interact with hormone receptors or other signaling pathways involved in cell proliferation and differentiation.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties which could mitigate oxidative stress in cells.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study 1 : A study evaluating the anti-cancer properties of compounds with iodoacetyl groups found that they significantly inhibited tumor growth in vitro by inducing apoptosis in cancer cells.
- Study 2 : Research on steroid derivatives indicated that modifications at the hydroxyl positions enhanced receptor binding affinity and improved therapeutic efficacy in hormone-dependent cancers.
In Vivo and In Vitro Studies
Recent research has highlighted the potential applications of this compound:
- Cancer Therapy : Preliminary studies indicate that the compound may be effective against specific cancer types by disrupting cellular signaling pathways essential for tumor growth.
- Neuroprotective Effects : Investigations into similar steroid-like compounds have shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents.
Table 2: Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
